

An In-depth Technical Guide to 2-Chlorostyrene: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chlorostyrene

Cat. No.: B146407

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorostyrene, an organochlorine compound, is a substituted derivative of styrene. It serves as a valuable monomer in the production of specialty polymers and as a versatile intermediate in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and safety considerations.

Chemical Structure and Properties

2-Chlorostyrene is characterized by a vinyl group attached to a benzene ring, with a chlorine atom substituted at the ortho position. This substitution pattern influences its electronic properties and reactivity.

Table 1: General and Physical Properties of **2-Chlorostyrene**

Property	Value	Reference
Chemical Formula	C ₈ H ₇ Cl	[1] [2] [3]
Molecular Weight	138.59 g/mol	[1] [2] [3]
CAS Number	2039-87-4	[1] [2] [3]
Appearance	Colorless to light yellow liquid	[2]
Melting Point	-63.1 °C	[2]
Boiling Point	189 °C at 760 mmHg	[3]
Density	1.088 g/cm ³	[3]
Solubility in Water	Insoluble	[3]
Vapor Pressure	0.96 mmHg at 25°C	[3]

Table 2: Spectroscopic Data of **2-Chlorostyrene**

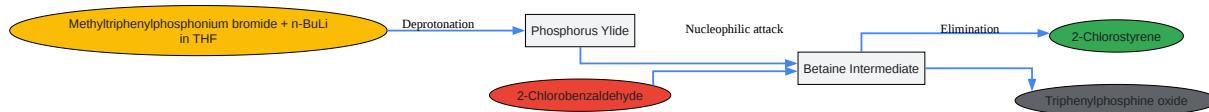
Spectroscopic Data	Values
¹ H NMR (CDCl ₃ , 400 MHz)	δ 7.57 (d, J = 7.6 Hz, 1H), 7.36 (d, J = 7.7 Hz, 1H), 7.25 – 7.08 (m, 3H), 5.75 (d, J = 17.5 Hz, 1H), 5.39 (d, J = 12.3 Hz, 1H)
¹³ C NMR (CDCl ₃ , 101 MHz)	δ 135.79, 133.28, 133.19, 129.73, 128.91, 126.92, 126.65, 116.64
Mass Spectrum (m/z)	138 (M+), 103, 77

Synthesis of 2-Chlorostyrene

Several laboratory-scale methods can be employed for the synthesis of **2-chlorostyrene**. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Experimental Protocol: Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones. For **2-chlorostyrene**, this involves the reaction of 2-chlorobenzaldehyde with a phosphorus ylide.


Materials:

- Methyltriphenylphosphonium bromide
- n-Butyllithium (n-BuLi) in hexanes
- Anhydrous tetrahydrofuran (THF)
- 2-Chlorobenzaldehyde
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Hexane and ethyl acetate for chromatography

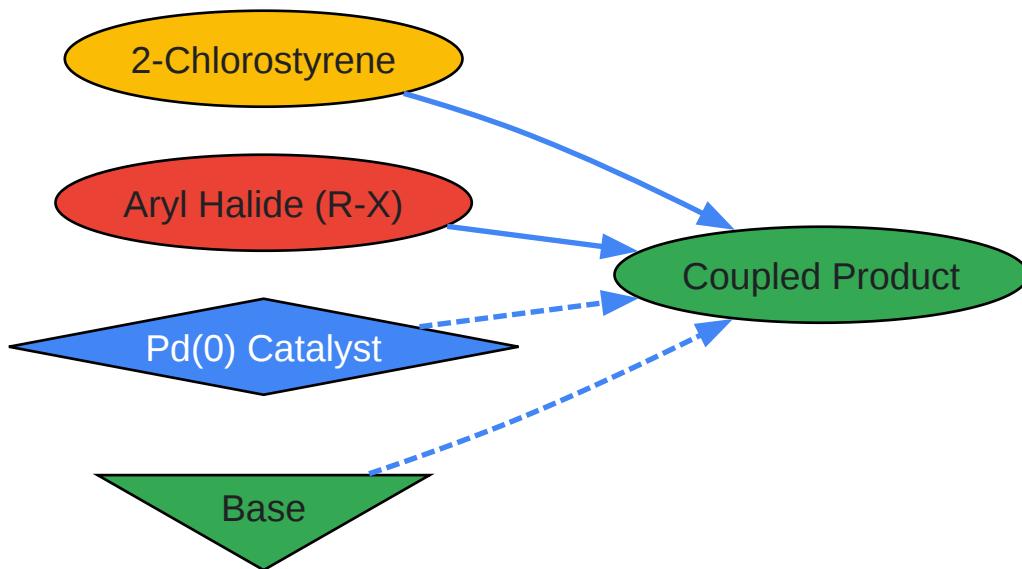
Procedure:

- A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen) is charged with methyltriphenylphosphonium bromide in anhydrous THF.
- The suspension is cooled to 0 °C in an ice bath.
- n-Butyllithium solution is added dropwise via the dropping funnel, resulting in the formation of a deep red or orange solution of the ylide.
- The reaction mixture is stirred at room temperature for 1-2 hours.

- A solution of 2-chlorobenzaldehyde in anhydrous THF is added dropwise to the ylide solution at 0 °C.
- The reaction mixture is allowed to warm to room temperature and stirred overnight.
- The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
- The aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **2-chlorostyrene**.

[Click to download full resolution via product page](#)

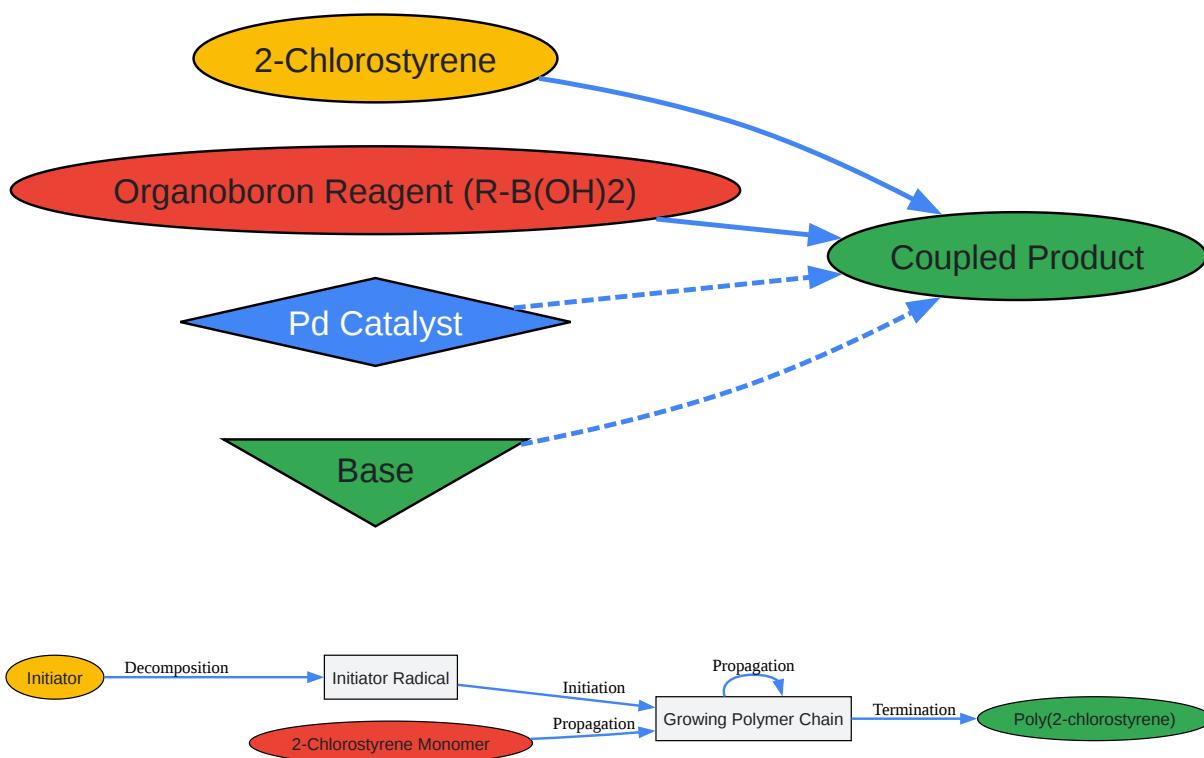
Wittig reaction pathway for **2-chlorostyrene** synthesis.


Reactivity and Applications in Organic Synthesis

The vinyl group and the chlorinated aromatic ring of **2-chlorostyrene** provide two reactive sites for further functionalization, making it a valuable building block in organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

2-Chlorostyrene can participate in various palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, to form new carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients.


The Heck reaction couples the vinyl group of **2-chlorostyrene** with an aryl or vinyl halide.

[Click to download full resolution via product page](#)

General scheme of a Heck reaction involving **2-chlorostyrene**.

In a Suzuki coupling, the chloro-substituted carbon of the aromatic ring can be coupled with an organoboron compound, typically a boronic acid or ester.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chloroprene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 2-Chlorostyrene | C8H7Cl | CID 14906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chlorostyrene - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chlorostyrene: Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146407#2-chlorostyrene-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com